molecular formula C9H16I2N2O2 B14509483 Acetamide, N,N'-pentamethylenebis(iodo- CAS No. 64058-91-9

Acetamide, N,N'-pentamethylenebis(iodo-

Cat. No.: B14509483
CAS No.: 64058-91-9
M. Wt: 438.04 g/mol
InChI Key: XKKQXRACUULROS-UHFFFAOYSA-N
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Description

Acetamide, N,N'-pentamethylenebis(iodo-) (hereafter referred to as the target compound) is a bis-acetamide derivative featuring a pentamethylene (five-carbon chain) backbone linking two acetamide groups, each substituted with iodine. The iodine substituents likely enhance its reactivity and solubility in polar solvents, distinguishing it from non-halogenated analogs .

Properties

CAS No.

64058-91-9

Molecular Formula

C9H16I2N2O2

Molecular Weight

438.04 g/mol

IUPAC Name

2-iodo-N-[5-[(2-iodoacetyl)amino]pentyl]acetamide

InChI

InChI=1S/C9H16I2N2O2/c10-6-8(14)12-4-2-1-3-5-13-9(15)7-11/h1-7H2,(H,12,14)(H,13,15)

InChI Key

XKKQXRACUULROS-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)CI)CCNC(=O)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-pentamethylenebis(iodo-) typically involves the reaction of acetamide with iodine in the presence of a suitable catalyst. One common method is the iodination of acetamide using iodine and a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms into the acetamide structure.

Industrial Production Methods

Industrial production of Acetamide, N,N’-pentamethylenebis(iodo-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-pentamethylenebis(iodo-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding iodinated derivatives.

    Reduction: Reduction reactions can remove iodine atoms, converting the compound back to its parent acetamide form.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated acetamide derivatives, while reduction can produce acetamide.

Scientific Research Applications

Acetamide, N,N’-pentamethylenebis(iodo-) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other iodinated compounds.

    Biology: The compound is used in biochemical studies to investigate the role of iodine in biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-pentamethylenebis(iodo-) involves the interaction of iodine atoms with target molecules. The iodine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. This mechanism is utilized in various applications, including the inhibition of enzyme activity and the labeling of biomolecules for imaging studies.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares the target compound with structurally related bis-acetamides and quaternary ammonium derivatives:

Compound Name Backbone/Linker Substituents Key Properties/Applications Reference
N,N'-Pentamethylenebis(trimethylammonium iodide) Pentamethylene Trimethylammonium, iodide Neuromuscular blocking agent
N,N'-1,4-Phenylenebisacetamide 1,4-Phenylene Acetamide Laboratory research; no drug use
Acetamide, N,N'-[1,2-ethanediylbis(oxy-4,1-phenylene)]bis- Ethylene glycol-phenyl Acetamide, ether linkages Potential polymer or pharmaceutical intermediate
2-Chloro-N,N-diphenylacetamide Diphenylamine Chloro, acetamide Precursor for chalcone derivatives
Pentamethonium Iodide Pentamethylene Trimethylammonium, iodide Ganglionic blocker; historical medicinal use

Key Observations:

  • Halogen Effects : Iodine substitution (vs. chlorine in or bromine in ) may increase molecular weight and polarizability, affecting solubility and metabolic stability.
  • Quaternary Ammonium Salts: Compounds like pentamethonium iodide share the pentamethylene backbone but replace acetamide with ammonium groups, highlighting divergent applications (neuromuscular vs.

Physicochemical Properties

  • Molecular Weight : Based on pentamethonium iodide (C11H28N2·2I, MW 528.18 g/mol ), the target compound’s molecular weight is estimated to exceed 500 g/mol due to additional acetamide groups.
  • Solubility: Iodine substituents likely enhance solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-halogenated analogs like N,N'-1,4-phenylenebisacetamide .
  • Stability : The acetamide group is generally stable under acidic conditions but may hydrolyze under strong basic or oxidative environments .

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